molecular formula C12H21NO3 B6230896 tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2155867-30-2

tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B6230896
CAS No.: 2155867-30-2
M. Wt: 227.3
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Description

tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate: is a spirocyclic compound with a unique structure that includes a spiro junction between a six-membered ring and a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting various biological pathways.

Industry: The compound is also investigated for its applications in materials science, including the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

  • tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness: tert-Butyl 6-hydroxy-4-azaspiro[25]octane-4-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties

Properties

CAS No.

2155867-30-2

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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